molecular formula C9H13N3O B1488820 6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2091714-22-4

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1488820
CAS No.: 2091714-22-4
M. Wt: 179.22 g/mol
InChI Key: WMTSLSOFCBLLQO-UHFFFAOYSA-N
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Description

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-methyl-3-oxobutanoic acid with hydrazine derivatives, followed by cyclization and amination steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted cinnoline derivatives.

Scientific Research Applications

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-methylcinnoline
  • 5,6,7,8-tetrahydrocinnoline
  • 2-methyl-5,6,7,8-tetrahydrocinnoline

Comparison

Compared to these similar compounds, 6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to the presence of both the amino and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-9(13)5-6-4-7(10)2-3-8(6)11-12/h5,7H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTSLSOFCBLLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 3
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 4
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 5
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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